molecular formula C20H20ClN3O2 B7714942 N-(1-(4-chlorophenyl)ethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(1-(4-chlorophenyl)ethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7714942
M. Wt: 369.8 g/mol
InChI Key: RVPJQLHXQKSCHP-UHFFFAOYSA-N
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Description

N-(1-(4-chlorophenyl)ethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(1-(4-chlorophenyl)ethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(1-(4-chlorophenyl)ethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurodegenerative diseases, this compound has been shown to reduce inflammation and oxidative stress, which are known to contribute to the progression of these diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-(4-chlorophenyl)ethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potential to inhibit the growth of cancer cells and treat neurodegenerative diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in these areas.

Future Directions

There are several future directions for the use of N-(1-(4-chlorophenyl)ethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One direction is to further investigate its mechanism of action to optimize its use in cancer research and neurodegenerative disease treatment. Another direction is to explore its potential applications in other scientific research areas, such as infectious diseases and immunology. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-(1-(4-chlorophenyl)ethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been achieved through various methods. One such method involves the reaction of 4-chlorobenzylamine with p-tolylacetic acid to form the corresponding amide, which is then reacted with 3-(2-bromoacetyl)-1,2,4-oxadiazole to yield the final product. Another method involves the reaction of 4-chlorobenzylamine with 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid to form the corresponding amide, which is then reacted with 2-bromoacetophenone to yield the final product.

Scientific Research Applications

N-(1-(4-chlorophenyl)ethyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has shown potential applications in various scientific research areas. One area of interest is cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells. Another area of interest is neuroscience, where this compound has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-13-3-5-16(6-4-13)20-23-19(26-24-20)12-11-18(25)22-14(2)15-7-9-17(21)10-8-15/h3-10,14H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPJQLHXQKSCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC(C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-chlorophenyl)ethyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

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